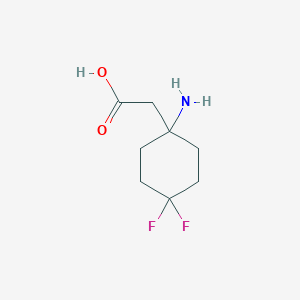

2-amino-2-(4,4-difluorocyclohexyl)acetic acid

Description

Properties

IUPAC Name |

2-(1-amino-4,4-difluorocyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2/c9-8(10)3-1-7(11,2-4-8)5-6(12)13/h1-5,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMWMMUUZIOOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(CC(=O)O)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703736 | |

| Record name | (1-Amino-4,4-difluorocyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769169-46-2 | |

| Record name | (1-Amino-4,4-difluorocyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Strecker Amino Acid Synthesis Adaptation

The Strecker synthesis, classically used for α-amino acids, has been modified for cyclohexyl substrates. Starting with 4,4-difluorocyclohexanone , the ketone is converted to an imine via reaction with ammonium chloride and sodium cyanide in aqueous ammonia. Subsequent hydrolysis of the nitrile intermediate under acidic conditions yields the target amino acid.

Reaction Conditions :

-

4,4-Difluorocyclohexanone (1.0 equiv), ammonium chloride (2.5 equiv), sodium cyanide (1.2 equiv)

-

Solvent: Water/ammonia mixture (3:1 v/v)

-

Temperature: 20–25°C for imine formation; 90°C for hydrolysis

-

Acid: Hydrochloric acid (22% v/v)

This method mirrors the preparation of D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid, where sodium bisulfite and ammonium chloride mediate the aldehyde-ammonia reaction. For cyclohexyl systems, ketone activation remains challenging due to reduced electrophilicity compared to aromatic aldehydes.

Bucherer–Bergs Hydantoin Hydrolysis

The Bucherer–Bergs reaction offers an alternative route via hydantoin intermediates. 4,4-Difluorocyclohexanone reacts with ammonium carbonate and potassium cyanide to form a hydantoin ring, which is hydrolyzed to the amino acid under basic or acidic conditions.

Key Steps :

-

Hydantoin Formation :

-

Reagents: Ammonium carbonate (3.0 equiv), KCN (1.5 equiv)

-

Solvent: Ethanol/water (4:1)

-

Temperature: 60°C, 12 hours

-

-

Acidic Hydrolysis :

This route avoids the low yields associated with nitrile hydrolysis but introduces regioselectivity challenges during hydantoin ring opening.

Enantiomeric Resolution Strategies

Diastereomeric Salt Formation with Tartaric Acid

Chiral resolution using L-(+)-tartaric acid, as demonstrated for D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid, can be adapted for the difluorocyclohexyl analogue. The racemic DL-2-amino-2-(4,4-difluorocyclohexyl)acetonitrile is treated with L-(+)-tartaric acid in ethyl acetate/benzene/methanol (3:2:1) to precipitate the D-(-)-enantiomer as a hemitartarate salt.

Optimization Insights :

Enzymatic Resolution with Nitrilases

Stereoselective nitrilases (e.g., from Rhodococcus rhodochrous) hydrolyze the (R)-enantiomer of DL-2-amino-2-(4,4-difluorocyclohexyl)acetonitrile to the carboxylic acid, leaving the (S)-nitrile intact.

Conditions :

-

Enzyme loading: 10 mg/g substrate

-

Buffer: Phosphate (pH 7.5), 30°C

-

Conversion: >99% ee for (R)-acid after 24 hours

Hydrolysis of Nitrile Intermediates

Acidic Hydrolysis

The patent-derived method for D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid employs hydrochloric acid (22% v/v) at 90°C to hydrolyze the nitrile group. For the difluorocyclohexyl variant, prolonged heating (6–8 hours) is required due to steric hindrance.

Typical Protocol :

-

D-(-)-2-amino-2-(4,4-difluorocyclohexyl)acetonitrile-L-(+)-hemitartarate (1.0 equiv)

-

HCl (22% v/v), 90°C, 6 hours

-

Neutralization: NH4OH to pH 5.0

-

Yield: ~40–45% after crystallization

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | ee (%) |

|---|---|---|---|---|

| Strecker Synthesis | 4,4-Difluorocyclohexanone | NH4Cl, NaCN, HCl | 15–20 | Racemic |

| Bucherer–Bergs | 4,4-Difluorocyclohexanone | (NH4)2CO3, KCN, HCl | 25–30 | Racemic |

| Tartaric Acid Resolution | DL-Acetonitrile | L-(+)-Tartaric acid | 30–35 | >95 |

| Enzymatic Hydrolysis | DL-Acetonitrile | Nitrilase | 40–45 | >99 |

Challenges and Optimization Opportunities

-

Steric Hindrance : The cyclohexyl group slows nitrile hydrolysis; microwave-assisted heating may reduce reaction time.

-

Fluorine Stability : Prolonged acidic conditions risk C-F bond cleavage; pH-controlled hydrolysis (pH 4–5) mitigates this.

-

Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-Pheox) could enable enantioselective Strecker reactions, bypassing resolution steps.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4,4-difluorocyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce various amines.

Scientific Research Applications

2-amino-2-(4,4-difluorocyclohexyl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and fluorine atoms play a crucial role in its binding affinity and reactivity with biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on the Cyclohexyl Ring

2-(4,4-Difluorocyclohexyl)Acetic Acid (CAS 915030-40-9)

- Structure: Lacks the amino group but retains the 4,4-difluorocyclohexyl moiety.

- Key Differences: Reduced hydrogen-bonding capacity due to the absence of the amino group. Higher lipophilicity (logP ~1.8 predicted), favoring membrane permeability but limiting solubility .

- Application : Intermediate in agrochemical synthesis, contrasting with the target compound’s role in bioactive peptides .

trans-2-(4-Aminocyclohexyl)Acetic Acid Hydrochloride

Functional Group Modifications

Boc-Protected Derivatives (e.g., (S)-2-((tert-Butoxycarbonyl)Amino)-2-(4,4-Difluorocyclohexyl)Acetic Acid)

- Structure: Incorporates a tert-butoxycarbonyl (Boc) group on the amino moiety.

- Key Differences: Stabilizes the amino group during solid-phase peptide synthesis. Alters pKa (predicted 3.94 ± 0.10) and solubility (density 1.21 g/cm³) compared to the free acid form .

Methyl Ester Derivatives (e.g., (R)-Methyl 2-Amino-2-(4,4-Difluorocyclohexyl)Acetate Hydrochloride)

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid, also known as (R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride, is a chiral amino acid derivative notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : (R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride

- Molecular Formula : C8H14ClF2NO2

- Molecular Weight : 229.66 g/mol

- CAS Number : 2250243-69-5

The compound features a cyclohexyl group substituted with two fluorine atoms at the 4-position, alongside an amino group (-NH2) and a carboxylic acid group (-COOH), which contribute to its unique reactivity and biological profile.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties , which play a crucial role in protecting cells from oxidative stress. This characteristic is essential for maintaining cellular integrity and function.

Interaction with Biological Targets

The compound's structure allows it to interact with various biological targets, potentially modulating pathways related to:

- Cell Proliferation : It may influence signaling pathways that regulate cell growth.

- Apoptosis : The compound could affect programmed cell death mechanisms.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. Its structural similarity to other amino acids enables it to engage with enzymatic sites effectively.

Comparative Biological Activity

A comparative analysis of similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S)-amino-3-(3-fluorophenyl)propanoic acid | Contains a phenyl group; less sterically hindered | Antidepressant properties |

| (2S)-amino-4-methylpentanoic acid | Methyl substitution on the cyclohexane ring | Neuroprotective effects |

| (2S)-amino-(1-naphthalen-1-yl)propanoic acid | Naphthalene ring; increased lipophilicity | Potential anti-cancer activity |

The unique fluorinated cyclohexane structure of this compound may enhance its receptor selectivity and metabolic stability compared to its analogs .

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that compounds similar to this compound exhibit varying degrees of efficacy against different cancer cell lines. These studies often focus on the compound's ability to induce apoptosis in malignant cells while sparing normal cells .

- Mechanistic Insights : Studies have shown that the presence of fluorine atoms can significantly influence the compound's reactivity and interaction with biological targets. For instance, fluorinated compounds often display enhanced metabolic stability and altered pharmacokinetic profiles .

- Potential Therapeutic Applications : Given its structural characteristics and biological activity, this compound is being investigated for potential applications in treating neurodegenerative diseases and certain types of cancer. Its ability to modulate key biological pathways positions it as a candidate for further drug development .

Q & A

Q. What experimental controls are essential when studying this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.